Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with an ethyl ester group at the 6-position and a chlorine atom at the 7-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . They have been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridine compounds have been shown to exhibit strong pi3kα inhibitory activity . This suggests that this compound may interact with its targets in a similar manner, leading to inhibition of certain biochemical processes.
Biochemical Pathways
Given the broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, microbial infection, and tumor growth .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Therefore, it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl 2-bromo-2-methylthioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylic acid.
Scientific Research Applications
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate can be compared with other thiazolopyridine derivatives:
Ethyl 7-chloro-2-methyl-thiazolo[4,5-b]pyridine-6-carboxylate: Similar structure but different ring fusion pattern.
Ethyl 7-chloro-2-methyl-thiazolo[5,4-c]pyridine-6-carboxylate: Another isomer with a different ring fusion.
Ethyl 7-chloro-2-methyl-thiazolo[5,4-d]pyridine-6-carboxylate: Yet another isomer with a distinct ring fusion.
These compounds share similar core structures but differ in the position of the fused rings, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
ethyl 7-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)6-4-12-9-8(7(6)11)13-5(2)16-9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKWWLEAAHPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)N=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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